3,3-difluoro-4-methylidenepyrrolidine hydrochloride
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Overview
Description
3,3-difluoro-4-methylidenepyrrolidine hydrochloride is a chemical compound with the molecular formula C5H8F2N·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-difluoro-4-methylidenepyrrolidine hydrochloride typically involves the introduction of fluorine atoms into the pyrrolidine ring. One common method is the difluoromethylation of pyrrolidine derivatives using difluorocarbene reagents. The reaction conditions often include the use of a palladium catalyst and a base to facilitate the formation of the difluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3,3-difluoro-4-methylidenepyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyrrolidine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,3-difluoro-4-methylidenepyrrolidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes and receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3,3-difluoro-4-methylidenepyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on its structure and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- 3,3-difluoropyrrolidine hydrochloride
- 3,3-difluoroazetidine hydrochloride
- 4,4-difluoropiperidine hydrochloride
Uniqueness
3,3-difluoro-4-methylidenepyrrolidine hydrochloride is unique due to the presence of both fluorine atoms and a methylidene group in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers enhanced reactivity and selectivity in chemical reactions and biological interactions .
Properties
IUPAC Name |
3,3-difluoro-4-methylidenepyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2N.ClH/c1-4-2-8-3-5(4,6)7;/h8H,1-3H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJRAGPEHPBTES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CNCC1(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF2N |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.57 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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